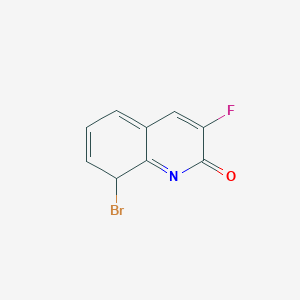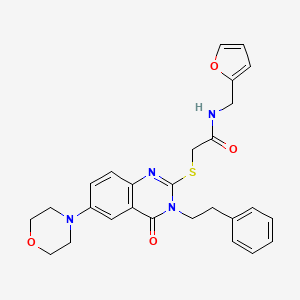
Sodium triphospate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium triphosphate, also known as sodium tripolyphosphate, is an inorganic compound with the chemical formula Na₅P₃O₁₀. It is the sodium salt of the polyphosphate penta-anion, which is the conjugate base of triphosphoric acid. This compound is produced on a large scale and is widely used in various domestic and industrial products, particularly in detergents .
Vorbereitungsmethoden
Sodium triphosphate is synthesized by heating a stoichiometric mixture of disodium phosphate (Na₂HPO₄) and monosodium phosphate (NaH₂PO₄) under carefully controlled conditions. The reaction can be represented as follows :
2Na2HPO4+NaH2PO4→Na5P3O10+2H2O
Approximately 2 million tons of sodium triphosphate are produced annually using this method . Industrial production methods include both dry single-stage and classic spray drying two-stage processes .
Analyse Chemischer Reaktionen
Sodium triphosphate undergoes various chemical reactions, including:
Chelation: It binds strongly to metal cations as both a bidentate and tridentate chelating agent.
Hydrolysis: In aqueous solutions, sodium triphosphate can hydrolyze to form simpler phosphates.
Complexation: It forms complexes with metal ions, which is useful in water softening and detergents.
Common reagents and conditions used in these reactions include water, acids, and bases. Major products formed from these reactions include simpler phosphates and metal complexes.
Wissenschaftliche Forschungsanwendungen
Sodium triphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a dispersing agent in ceramic processing and as a plasticizer in cement-based materials.
Biology: Acts as a preservative for seafood, meats, poultry, and animal feeds.
Medicine: Utilized in various pharmaceutical formulations.
Industry: Employed as a water softener in detergents, an emulsifier in food production, and a flame retardant.
Wirkmechanismus
The mechanism of action of sodium triphosphate involves its ability to bind to metal cations, forming stable complexes. This chelation process prevents metal ions from interfering with other chemical reactions, such as those in detergents. The molecular targets include metal ions like calcium and magnesium, and the pathways involved are primarily related to chelation and complexation .
Vergleich Mit ähnlichen Verbindungen
Sodium triphosphate can be compared with other similar compounds, such as:
Trisodium phosphate (Na₃PO₄): Used as a cleaning agent and food additive.
Tetrasodium pyrophosphate (Na₄P₂O₇): Used in detergents and as a dispersing agent.
Sodium hexametaphosphate (Na₆P₆O₁₈): Used in water treatment and as a sequestrant.
Sodium triphosphate is unique due to its high chelating ability and its widespread use in detergents and food preservation .
Eigenschaften
Molekularformel |
H5NaO10P3 |
|---|---|
Molekulargewicht |
280.94 g/mol |
InChI |
InChI=1S/Na.H5O10P3/c;1-11(2,3)9-13(7,8)10-12(4,5)6/h;(H,7,8)(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
FYBVENGNOGWODF-UHFFFAOYSA-N |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)OP(=O)(O)O.[Na] |
Verwandte CAS-Nummern |
7758-29-4 13573-18-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-2-[(phenylsulfonyl)imino]-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12346145.png)

![Ethyl 2-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate](/img/structure/B12346154.png)
![2-({8-bromo-4-oxo-3-phenyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B12346164.png)
![N-ethyl-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12346165.png)


![ethyl 1,8-dimethyl-4-oxo-3a,9a-dihydro-3H-imidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B12346176.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B12346182.png)
![N-(3,4-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346199.png)
![(2Z)-2-[(2,1,3-benzoxadiazol-4-yl)imino]-6,8-dichloro-2H-chromene-3-carboxamide](/img/structure/B12346209.png)

![N-(4-bromophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346222.png)
![N-(2-ethylhexyl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B12346227.png)
